molecular formula C26H27FN4O2 B10771874 N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide

N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide

Katalognummer B10771874
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: MSTXJJGAXXJCBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU0364739 is a selective inhibitor of phospholipase D2 (PLD2), a key enzyme involved in the regulation of various cellular processes. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer research. VU0364739 is known for its high selectivity towards PLD2 over PLD1, making it a valuable tool in studying the specific roles of PLD2 in cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of VU0364739 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazaspirodecane core and the subsequent introduction of the naphthalenecarboxamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for VU0364739 are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of more efficient reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: VU0364739 primarily undergoes substitution reactions, particularly in the formation of its triazaspirodecane core and the attachment of the naphthalenecarboxamide group. These reactions are facilitated by the use of specific reagents and catalysts that promote the desired transformations .

Common Reagents and Conditions: Common reagents used in the synthesis of VU0364739 include organic solvents like DMSO, as well as various catalysts and reagents that facilitate the formation of the triazaspirodecane core and the subsequent substitution reactions. The reaction conditions often involve controlled temperatures and specific pH levels to optimize the yield and purity of the product .

Major Products Formed: The major product formed from the synthesis of VU0364739 is the final compound itself, characterized by its selective inhibition of PLD2. The purity and identity of the product are typically confirmed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

VU0364739 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its primary use is as a selective inhibitor of PLD2, which makes it a valuable tool for studying the specific roles of PLD2 in various cellular processes. In cancer research, VU0364739 has been shown to inhibit the proliferation of cancer cells, making it a potential therapeutic agent for the treatment of certain types of cancer .

In addition to its applications in cancer research, VU0364739 is also used in studies related to inflammation and immune response. By selectively inhibiting PLD2, researchers can investigate the specific contributions of this enzyme to inflammatory processes and immune cell functions .

Wirkmechanismus

VU0364739 exerts its effects by selectively inhibiting the activity of PLD2. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a key signaling molecule in various cellular processes. By inhibiting PLD2, VU0364739 disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways involved in cell proliferation, survival, and migration .

The selectivity of VU0364739 towards PLD2 over PLD1 is attributed to its unique chemical structure, which allows it to specifically target the active site of PLD2. This selectivity is crucial for studying the specific roles of PLD2 without interfering with the functions of PLD1 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • VU0155069
  • VU0285655
  • VU0359595

Uniqueness: VU0364739 stands out among similar compounds due to its high selectivity towards PLD2. While other compounds may also inhibit PLD2, VU0364739’s selectivity ensures minimal off-target effects, making it a more precise tool for studying the specific roles of PLD2 in cellular processes. This selectivity is particularly important in research applications where distinguishing between the effects of PLD2 and PLD1 is crucial .

Eigenschaften

Molekularformel

C26H27FN4O2

Molekulargewicht

446.5 g/mol

IUPAC-Name

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H27FN4O2/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33)

InChI-Schlüssel

MSTXJJGAXXJCBY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.